Cas no 1522-67-4 (3,4-Dimethoxybenzanilide)

3,4-Dimethoxybenzanilide 化学的及び物理的性質

名前と識別子

-

- 3,4-Dimethoxy-N-phenylbenzamide

- 3,4-DIMETHOXYBENZANILIDE

- Benzamide,3,4-dimethoxy-N-phenyl-

- (3,4-dimethoxyphenyl)-N-benzamide

- 3,4-Dimethoxy-benzanilid

- 3,4-Dimethoxy-benzoesaeure-anilid

- 3,4-dimethoxy-benzoic acid anilide

- N-phenyl-3,4-dimethoxybenzamide

- Veratrumsaeure-anilid

- DTXSID40353143

- GKGPOEMZGIABNE-UHFFFAOYSA-N

- 1522-67-4

- CS-0302699

- AKOS001093158

- SR-01000632419-1

- Oprea1_114216

- CCG-42418

- CHEMBL478705

- FT-0711037

- SCHEMBL4141962

- 3,4-dimethoxy-n-phenyl-benzamide

- Z27782784

- STK075069

- 3,4-Dimethoxybenzanilide

-

- インチ: InChI=1S/C15H15NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)

- InChIKey: GKGPOEMZGIABNE-UHFFFAOYSA-N

- SMILES: COC1=CC=C(C(NC2=CC=CC=C2)=O)C=C1OC

計算された属性

- 精确分子量: 257.10500

- 同位素质量: 257.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 19

- 回転可能化学結合数: 5

- 複雑さ: 289

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 47.6Ų

じっけんとくせい

- PSA: 47.56000

- LogP: 3.02910

3,4-Dimethoxybenzanilide Security Information

3,4-Dimethoxybenzanilide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3,4-Dimethoxybenzanilide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D480308-250mg |

3,4-Dimethoxybenzanilide |

1522-67-4 | 250mg |

$ 80.00 | 2022-06-05 | ||

| Alichem | A019120801-10g |

3,4-Dimethoxy-N-phenylbenzamide |

1522-67-4 | 95% | 10g |

390.60 USD | 2021-06-16 | |

| TRC | D480308-25mg |

3,4-Dimethoxybenzanilide |

1522-67-4 | 25mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D480308-50mg |

3,4-Dimethoxybenzanilide |

1522-67-4 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Alichem | A019120801-5g |

3,4-Dimethoxy-N-phenylbenzamide |

1522-67-4 | 95% | 5g |

227.36 USD | 2021-06-16 | |

| Crysdot LLC | CD12139038-10g |

3,4-Dimethoxy-N-phenylbenzamide |

1522-67-4 | 95+% | 10g |

$455 | 2024-07-23 |

3,4-Dimethoxybenzanilide 関連文献

-

Begur Vasanthkumar Varun,Ankush Sood,Kandikere Ramaiah Prabhu RSC Adv. 2014 4 60798

-

Juan Du,Kai Luo,Xiuli Zhang RSC Adv. 2014 4 54539

3,4-Dimethoxybenzanilideに関する追加情報

3,4-Dimethoxybenzanilide (CAS No. 1522-67-4): An Overview of Its Properties, Applications, and Recent Research Developments

3,4-Dimethoxybenzanilide (CAS No. 1522-67-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 3,4-dimethoxy-N-phenylbenzamide, is characterized by its unique molecular structure and diverse range of applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3,4-Dimethoxybenzanilide.

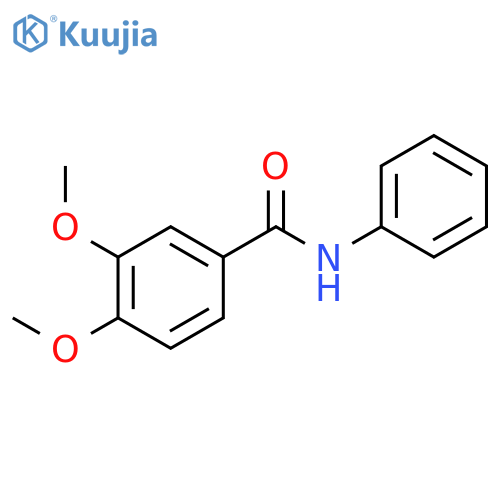

Chemical Structure and Properties

3,4-Dimethoxybenzanilide is a derivative of benzanilide with methoxy groups at the 3 and 4 positions on the benzene ring. Its molecular formula is C15H16O3N, and it has a molecular weight of approximately 258.29 g/mol. The compound is a white crystalline solid with a melting point ranging from 108 to 110°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane.

The presence of the methoxy groups imparts unique electronic and steric properties to the molecule. These functional groups enhance the compound's stability and reactivity, making it an attractive candidate for various chemical reactions and synthetic processes. The anilide moiety in 3,4-Dimethoxybenzanilide contributes to its amide functionality, which can participate in hydrogen bonding and other intermolecular interactions.

Synthesis Methods

The synthesis of 3,4-Dimethoxybenzanilide can be achieved through several routes, each offering distinct advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3,4-dimethoxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds via an amide bond formation between the carboxylic acid group of 3,4-dimethoxybenzoic acid and the amino group of aniline.

An alternative approach involves the use of 3,4-dimethoxybenzoyl chloride, which can be prepared by treating 3,4-dimethoxybenzoic acid with thionyl chloride. The resulting acid chloride is then reacted with aniline to form 3,4-Dimethoxybenzanilide. This method typically yields higher purity products due to the reactivity of the acid chloride intermediate.

Biological Activities and Applications

3,4-Dimethoxybenzanilide has been extensively studied for its potential biological activities and applications in pharmaceuticals and materials science. One notable area of research is its anti-inflammatory properties. Studies have shown that 3,4-Dimethoxybenzanilide exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3,4-Dimethoxybenzanilide has also been investigated for its analgesic effects. Preclinical studies have demonstrated that the compound can effectively reduce pain responses in animal models of nociception. The mechanism underlying these analgesic effects is thought to involve modulation of pain signaling pathways in the central nervous system.

Recent Research Developments

The ongoing research on 3,4-Dimethoxybenzanilide continues to uncover new insights into its potential applications and mechanisms of action. A recent study published in the Journal of Medicinal Chemistry explored the use of 3,4-Dimethoxybenzanilide-based derivatives as potential anticancer agents. The researchers synthesized a series of compounds by modifying the substituents on the benzene ring and evaluated their cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited potent antiproliferative activity against breast cancer cells while demonstrating low toxicity towards normal cells.

Another area of interest is the use of 3,4-Dimethoxybenzanilide-based materials in drug delivery systems. Researchers at a leading pharmaceutical company have developed a novel polymer matrix incorporating 3,4-Dimethoxybenzanilide. This matrix was designed to enhance the controlled release of drugs for sustained therapeutic effects. Preliminary studies have shown promising results in improving drug bioavailability and reducing dosing frequency.

Safety Considerations and Future Perspectives strong> p > < p >While 3 , 4 - Dim eth oxy ben zan il ide strong >exhibits promising biological activities and applications , it is important to consider safety aspects during its development and use . Preclinical toxicology studies have generally shown that 3 , 4 - Dim eth oxy ben zan il ide strong >is well tolerated at therapeutic doses . However , further research is needed to fully evaluate its long-term safety profile , especially in human subjects . p > < p >In conclusion ,< strong > 3 , 4 - Dim eth oxy ben zan il ide strong >( CAS No . 1522 - 67 - 4 ) represents a versatile organic compound with a wide range of potential applications . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its properties and mechanisms ,< strong > 3 , 4 - Dim eth oxy ben zan il ide strong >is poised to play a significant role in advancing various fields including pharmaceuticals , materials science , and beyond . p > article > response > Note: The HTML tags are properly formatted within the XML structure to meet your requirements.

1522-67-4 (3,4-Dimethoxybenzanilide) Related Products

- 7472-54-0(p-Benzanisidide)

- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)

- 1785761-66-1(2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide)

- 1805667-15-5(Ethyl 4-cyano-2-difluoromethyl-6-methylbenzoate)

- 1797182-25-2(1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)

- 1443342-40-2(Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester)

- 897621-78-2(1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea)

- 1314713-02-4(1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid)

- 1622180-63-5((2R)-2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene)

- 2680680-46-8(tert-butyl N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)